molecular formula C20H41NO B13811381 N-Methyl-N-octadecylformamide CAS No. 82651-76-1

N-Methyl-N-octadecylformamide

Katalognummer: B13811381
CAS-Nummer: 82651-76-1
Molekulargewicht: 311.5 g/mol
InChI-Schlüssel: VMXQHPFFIXXWRN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Methyl-N-octadecylformamide is an organic compound belonging to the class of amides It is characterized by the presence of a formamide group attached to an octadecyl chain and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-octadecylformamide typically involves the reaction of octadecylamine with methyl formate. The reaction proceeds under mild conditions, usually at room temperature, and in the presence of a catalyst such as an acid or base. The general reaction can be represented as follows: [ \text{CH}_3\text{NH}_2 + \text{HCOOCH}_3 \rightarrow \text{HCONHCH}_3 + \text{CH}_3\text{OH} ]

Industrial Production Methods

Industrial production of this compound may involve a continuous process where octadecylamine and methyl formate are fed into a reactor. The reaction mixture is then subjected to distillation to separate the desired product from by-products such as methanol. The process is optimized to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-Methyl-N-octadecylformamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the formamide group to an amine.

    Substitution: The formamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted amides depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

N-Methyl-N-octadecylformamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Investigated for its potential role in biological systems, including as a surfactant or emulsifying agent.

    Medicine: Explored for its potential therapeutic properties, including as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-Methyl-N-octadecylformamide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular processes and pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Methylformamide: A simpler formamide with a shorter alkyl chain.

    N,N-Dimethylformamide: A related compound with two methyl groups attached to the nitrogen atom.

    N-Octadecylformamide: Similar structure but lacks the methyl group on the nitrogen atom.

Uniqueness

N-Methyl-N-octadecylformamide is unique due to its long octadecyl chain, which imparts distinct physical and chemical properties. This long chain enhances its hydrophobicity and makes it suitable for applications requiring surfactant-like behavior. Additionally, the presence of both a methyl group and an octadecyl chain provides a balance of hydrophilic and hydrophobic characteristics, making it versatile for various applications.

Eigenschaften

CAS-Nummer

82651-76-1

Molekularformel

C20H41NO

Molekulargewicht

311.5 g/mol

IUPAC-Name

N-methyl-N-octadecylformamide

InChI

InChI=1S/C20H41NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(2)20-22/h20H,3-19H2,1-2H3

InChI-Schlüssel

VMXQHPFFIXXWRN-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCCCCN(C)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.